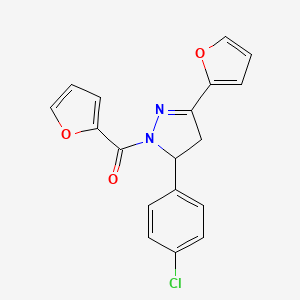

(5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)15-11-14(16-3-1-9-23-16)20-21(15)18(22)17-4-2-10-24-17/h1-10,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJMCAHYHIFANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, structural characteristics, and various biological activities supported by empirical research.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 340.76 g/mol. The structure features a pyrazole ring, two furan moieties, and a 4-chlorophenyl group, which is known to enhance biological activity through its electron-withdrawing properties. The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets .

Synthesis

The synthesis of the compound typically involves the condensation of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N′-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride in an ethanol solution containing triethylamine as a catalyst. The product can be purified through recrystallization from dimethylformamide .

Biological Activities

Research indicates that compounds similar to (5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone exhibit a range of biological activities. Here are some notable findings:

Anticancer Activity

Pyrazole derivatives, including this compound, have shown significant anticancer properties. Studies have demonstrated that they inhibit various cancer cell lines by targeting key pathways involved in tumor growth and proliferation. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating inflammatory pathways. Research has shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit inflammatory cell migration .

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity against various pathogens. The presence of the furan and pyrazole rings plays a crucial role in enhancing this activity, making them potential candidates for developing new antimicrobial agents .

Case Studies and Empirical Testing

Several studies have empirically tested the biological activities of compounds related to (5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone :

- Anticancer Study : A study involving 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles tested against MCF-7 and MDA-MB-231 breast cancer cell lines showed promising results with IC50 values indicating effective inhibition of cell viability .

- Anti-inflammatory Study : Another research focused on the anti-inflammatory properties demonstrated that pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting their potential for treating inflammatory diseases .

Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Chloro-N-(furan-2-carbonyl)benzamide | Contains furan and chlorophenyl groups | Antimicrobial |

| 1-(furan-2-carbonyl)-3-methylpyrazole | Similar pyrazole structure | Anti-inflammatory |

| 5-(furan-2-carbonyl)-1H-pyrazole | Shares core pyrazole framework | Anticancer |

This table illustrates how variations in substituents can lead to different biological activities while maintaining a similar structural backbone.

Scientific Research Applications

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of furan derivatives with pyrazole moieties. The typical synthesis involves the condensation of 5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with appropriate acylating agents. The molecular formula is with a molecular weight of approximately 340.76 g/mol .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Furan derivative + Pyrazole | Reflux in ethanol | 74% |

| 2 | Acylating agent + Intermediate | Recrystallization from DMF | 86% |

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to established antibiotics. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Antiviral Activity

Chalcone derivatives, including those related to pyrazoles, have demonstrated antiviral properties. Studies have shown that (5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone exhibits activity against viral infections, possibly through mechanisms that involve inhibiting viral replication .

| Activity Type | Tested Pathogen | Result |

|---|---|---|

| Antimicrobial | E. coli | Effective inhibition |

| Antiviral | Influenza virus | Significant reduction in viral load |

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple mechanisms, including anti-inflammatory and analgesic effects. Such properties make it a candidate for further development in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published by Sivakumar et al., the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard treatments, supporting its potential as a lead compound for new antibiotics .

Case Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral properties of similar pyrazole derivatives against the influenza virus, revealing that these compounds could interfere with viral entry into host cells, thus reducing infection rates significantly .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazoline derivatives with halogen substitutions or isostructural frameworks have been extensively studied. For example:

Key Observations :

- The target compound’s furan moieties contribute to π-π stacking interactions, similar to thiazole- or triazole-containing analogs, but with reduced steric hindrance compared to bulkier substituents (e.g., triazoles) .

- Halogen substitutions (Cl, F) at the phenyl ring minimally affect molecular conformation but influence crystal packing and intermolecular interactions (e.g., C–H···Cl vs. C–H···F) .

Pharmacological Activity Comparisons

Pyrazoline derivatives are widely explored for antimicrobial, anti-inflammatory, and anticancer activities:

Key Observations :

- The furan-2-yl methanone group in the target compound enhances CNS activity (e.g., anti-epileptic effects) compared to thiazole or indole derivatives, which prioritize anticancer or antimicrobial actions .

- Chlorophenyl substitution improves lipid solubility and membrane permeability, critical for crossing the blood-brain barrier .

Key Observations :

Q & A

Q. What are the recommended synthetic routes for preparing (5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone?

The compound can be synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. A common approach involves reacting a furan-substituted α,β-unsaturated ketone with hydrazine in a polar aprotic solvent (e.g., dioxane or ethanol) under reflux. For example, hydrazine hydrate in dioxane at 80–90°C for 6–8 hours yields the pyrazoline core, followed by functionalization at the 1-position with a furan-2-carbonyl group using standard acylation conditions .

Q. How can spectroscopic techniques (NMR, IR, XRD) be optimized for characterizing this compound?

- XRD : Single-crystal X-ray diffraction is critical for confirming the dihydropyrazole ring conformation and substituent orientations. For related pyrazolylmethanones, C–H···O hydrogen bonding between the carbonyl group and adjacent heterocycles is often observed, stabilizing the crystal lattice .

- NMR : H NMR analysis should focus on the diastereotopic protons of the 4,5-dihydropyrazole ring (δ 3.2–4.0 ppm as doublets of doublets) and the furan protons (δ 6.2–7.6 ppm). C NMR typically shows the ketone carbonyl at δ 190–200 ppm .

Q. What solvent systems are suitable for recrystallization to achieve high-purity samples?

Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective for recrystallizing similar dihydropyrazole derivatives, yielding crystals suitable for XRD analysis .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and furyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing 4-chlorophenyl group increases the electrophilicity of the pyrazoline ring, facilitating nucleophilic attacks at the carbonyl carbon. Computational studies (e.g., Natural Bond Orbital (NBO) analysis) on analogous compounds show partial charge distribution: the furan-2-ylmethanone carbonyl exhibits higher electrophilicity (charge density: −0.42 e) compared to unsubstituted pyrazolines .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, concentration ranges). For example, a related pyrazolylmethanone showed IC values of 12.5 µg/mL against S. aureus but cytotoxicity at >25 µg/mL in mammalian cells. Dose-response profiling and comparative molecular docking (e.g., targeting E. coli DNA gyrase vs. human topoisomerase II) can clarify selectivity .

Q. What computational methods are recommended for predicting binding affinities to biological targets?

Molecular docking (AutoDock Vina) combined with Molecular Dynamics (MD) simulations (AMBER or GROMACS) is effective. For instance, docking a structurally similar compound into the Mycobacterium tuberculosis enoyl-ACP reductase active site revealed hydrogen bonds between the furan oxygen and Arg158 (binding energy: −8.2 kcal/mol) .

Q. How does the crystal packing of this compound compare to derivatives with alternative aryl groups (e.g., thienyl vs. furyl)?

Crystal structures of thienyl-substituted analogs (e.g., 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole) show π-π stacking between the thienyl and bromophenyl groups (3.6 Å spacing), whereas furyl derivatives exhibit weaker C–H···O interactions (2.8–3.0 Å), reducing lattice stability .

Methodological Tables

Table 1. Key spectroscopic data for structural validation:

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| XRD | C=O bond length: 1.21–1.23 Å; Dihedral angle between furan and pyrazole: 12–15° | |

| H NMR | 4,5-dihydropyrazole protons: δ 3.4–3.8 ppm (dd, J = 16.5, 10.2 Hz) | |

| IR | C=O stretch: 1680–1700 cm; C–Cl stretch: 750–770 cm |

Table 2. Comparison of biological activities in related compounds:

| Compound Substituents | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC, µg/mL) | Reference |

|---|---|---|---|

| 4-Chlorophenyl, furyl | 12.5 (S. aureus) | 28.4 (HeLa cells) | |

| 4-Fluorophenyl, thienyl | 18.7 (E. coli) | 35.1 (HEK293 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.